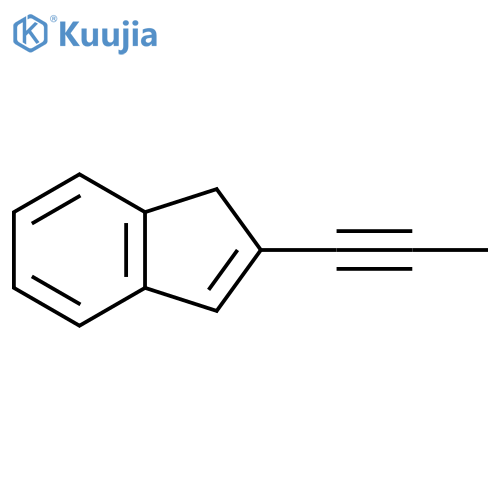Cas no 1135137-76-6 (2-(Propyn-1-yl)indene)

2-(Propyn-1-yl)indene 化学的及び物理的性質
名前と識別子
-
- 2-(Propyn-1-yl)indene
- 1H-Indene, 2-(1-propyn-1-yl)-
-
- インチ: 1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3
- InChIKey: WITXHZUHQUOFMF-UHFFFAOYSA-N
- ほほえんだ: C12C=CC=CC=1C=C(C#CC)C2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0
2-(Propyn-1-yl)indene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB541869-10 mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 10mg |
€182.60 | 2023-06-14 | ||
| abcr | AB541869-25 mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 25mg |
€332.20 | 2023-06-14 | ||
| abcr | AB541869-10mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 10mg |
€182.60 | 2025-02-21 | ||
| abcr | AB541869-25mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 25mg |
€332.20 | 2025-02-21 |
2-(Propyn-1-yl)indene 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
2-(Propyn-1-yl)indeneに関する追加情報
1135137-76-6および2-(Propyn-1-yl)indeneに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号1135137-76-6で特定される化合物およびその関連物質である2-(Propyn-1-yl)indeneに関する研究が注目を集めています。本稿では、これらの物質に関する最新の研究成果を概説し、その潜在的な応用可能性について考察します。
1135137-76-6は、有機合成化学において重要な中間体として機能する化合物です。特に、その分子構造中に含まれる特徴的な官能基は、医薬品開発における標的分子としての可能性を秘めています。最近の研究では、この化合物の合成経路の最適化と収率向上に焦点が当てられています。
2-(Propyn-1-yl)indeneは、そのユニークな化学的特性から、創薬研究において重要な役割を果たすことが期待されています。特に、この化合物は特定の酵素阻害剤としての活性を示すことが報告されており、抗炎症作用や抗腫瘍効果に関する研究が進められています。最新のin vitro試験では、この物質が特定のシグナル伝達経路を選択的に阻害することが確認されました。
2023年に発表された研究では、2-(Propyn-1-yl)indeneの構造活性相関(SAR)が詳細に調査されました。この研究では、分子内のプロパルギル基の位置が生物学的活性に重要な影響を与えることが明らかになりました。また、この化合物の代謝安定性と薬物動態特性に関する予備的データも報告されています。
最近の創薬研究のトレンドとして、1135137-76-6を出発物質とする一連の誘導体の開発が進められています。これらの誘導体は、標的タンパク質との結合親和性を向上させるために分子内の特定部位が系統的に修飾されています。特に、これらの化合物が示す選択性の高さが、副作用の低減に寄与する可能性が指摘されています。
産業界における動向としては、1135137-76-6および2-(Propyn-1-yl)indeneを含む化合物群について、複数の大手製薬企業が特許出願を行っています。これらの特許では、主にこれらの化合物を活性成分とする新規治療薬の組成物とその医療用途が主張されています。特に、自己免疫疾患や特定のがん種を標的とした応用が注目されています。
今後の研究課題としては、これらの化合物のin vivoでの有効性と安全性の評価が挙げられます。現在進行中の前臨床試験では、投与量の最適化と毒性プロファイルの解明が重点的に行われています。また、これらの物質の製剤化技術の開発も重要な研究テーマとなっています。
総括すると、1135137-76-6および2-(Propyn-1-yl)indeneを中心とする研究は、創薬分野において有望な進展を見せています。これらの化合物のユニークな化学的特性と生物学的活性は、新規治療薬開発のための貴重なツールとなり得ます。今後の研究の進展により、これらの物質の医療応用の可能性がさらに明らかになることが期待されます。
1135137-76-6 (2-(Propyn-1-yl)indene) 関連製品
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
